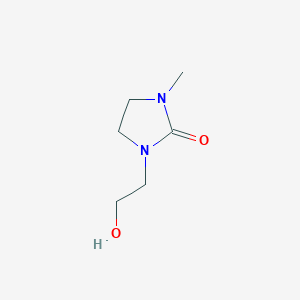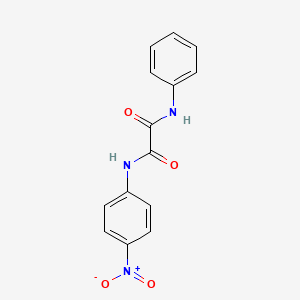![molecular formula C17H15NO4 B3049975 (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione CAS No. 22831-96-5](/img/structure/B3049975.png)
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is a chiral compound with a unique structure that includes an oxazolidine-2,5-dione core and a benzyloxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione typically involves the reaction of (S)-4-hydroxy-2-oxazolidinone with 4-(benzyloxy)benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the benzyloxy group yields 4-(benzyloxy)benzaldehyde or 4-(benzyloxy)benzoic acid.
- Reduction of the oxazolidine ring yields amino alcohol derivatives.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The oxazolidine ring can interact with active sites of enzymes, while the benzyloxybenzyl group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Benzyloxybenzaldehyde: Shares the benzyloxybenzyl group but lacks the oxazolidine-2,5-dione core.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but with a carboxylic acid instead of the oxazolidine ring.
Oxazolidine-2,5-dione derivatives: Compounds with variations in the substituents on the oxazolidine ring.
Uniqueness: (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione is unique due to its combination of a chiral oxazolidine-2,5-dione core and a benzyloxybenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
22831-96-5 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(4S)-4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20)/t15-/m0/s1 |
Clé InChI |
PXBOIYCSALTRHO-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H]3C(=O)OC(=O)N3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)


![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)





![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
